molecular formula C23H24N6O2S B7544177 2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide

2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B7544177
M. Wt: 448.5 g/mol
InChI Key: PVOGUESIFRGSGF-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide moiety

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-28(17-12-8-9-15(2)13-17)18(30)14-29-20(24)19(23(26-29)32-3)22-25-21(27-31-22)16-10-6-5-7-11-16/h5-13H,4,14,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOGUESIFRGSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide is unique due to the combination of oxadiazole and pyrazole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

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